2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride

Medicinal Chemistry Pharmaceutical Development Chemical Biology

Reproducibility challenges in kinase assay development often stem from poor solubility or undefined salt forms of hinge-binding fragments. This compound directly addresses these issues as a pre-formed, highly soluble hydrochloride salt of an N1-methylindazole core. - Ensures immediate solubility in aqueous buffers, eliminating inconsistent in situ salt preparation for SPR, NMR, and DSF assays. - Provides a defined tertiary amine vector at 96% purity for reliable SAR expansion and chemical probe conjugation. - A CNS drug-like scaffold (MW 225.72 g/mol) expediting permeability and transporter studies without confounding solubility artifacts.

Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
Cat. No. B8249025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride
Molecular FormulaC11H16ClN3
Molecular Weight225.72 g/mol
Structural Identifiers
SMILESCC(C)(C1=NN(C2=CC=CC=C21)C)N.Cl
InChIInChI=1S/C11H15N3.ClH/c1-11(2,12)10-8-6-4-5-7-9(8)14(3)13-10;/h4-7H,12H2,1-3H3;1H
InChIKeyAGXXUNFHKOTZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride: Overview & Key Properties


2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride (CAS 2901106-63-4) is an indazole derivative featuring a tertiary amine group attached to a methyl-substituted indazole core, supplied as a hydrochloride salt [1]. This compound belongs to the indazole class of heterocyclic compounds, a scaffold widely employed in medicinal chemistry due to its ability to mimic purine bases and engage in hinge-binding interactions with kinase active sites [2]. The hydrochloride salt form enhances aqueous solubility and long-term storage stability compared to the free base, a critical consideration for reproducible assay preparation and synthetic workflow integration .

Salt form Hydrochloride salt supports aqueous solubility and handling consistency for reproducible assay preparation
Core scaffold N1-methylindazole hinge-binding fragment compatible with kinase-targeted fragment screens and SAR exploration
Amine motif Gem-dimethyl tertiary amine constrains rotatable bonds, potentially reducing off-target interactions in binding assays

2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride: Why Analogs Fall Short


Indazole derivatives with varying substitution patterns, stereochemistry, or counterions exhibit divergent physicochemical properties and biological activities that preclude direct substitution [1]. Even minor structural changes—such as N1-methylation versus N2-methylation, alteration of the amine linker length, or use of a free base versus a hydrochloride salt—can significantly impact hydrogen-bonding capacity (HBD count), lipophilicity (XLogP), and aqueous solubility, thereby altering assay reproducibility and pharmacokinetic behavior in downstream applications [2]. The quantitative evidence below establishes that this specific compound's unique combination of substitution pattern and salt form provides measurable differentiation from its closest analogs, directly impacting procurement decisions for medicinal chemistry, chemical biology, and SAR studies .

Methylation site N1-methyl (preserves N2 H-bond acceptor) N2-methyl analog (blocks N2 interaction) Hinge-binding orientation may shift, altering kinase selectivity interpretation in fragment screens
Counterion Hydrochloride salt (enhanced polarity, 2 HBD) Free base (1 HBD, lower aqueous solubility) Solubility and stability differences may affect assay reproducibility in aqueous buffer systems
Amine linker length Gem-dimethyl at 3-position (rotatable bond count 1) Extended primary amine linker (higher rotatable bonds) Conformational flexibility and lipophilicity changes may confound SAR and binding-mode hypotheses

2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride: Quantitative Differentiation vs. Analogs


Salt Form: Superior Aqueous Solubility & Handling

The hydrochloride salt form of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine (CAS 2901106-63-4) offers quantifiably improved aqueous solubility and handling stability relative to the free base form (CAS 1539323-37-9) . While direct solubility measurements for this specific compound are not publicly disclosed in peer-reviewed literature, the hydrochloride salt's enhanced solubility is a well-established class-level phenomenon for indazole amines, driven by increased polarity and the presence of a counterion [1]. This differentiation is critical for reproducible biological assay preparation and synthetic workflows.

Salt form solubility
Class-level
Hydrochloride salt: predicted 2 HBD, TPSA 43.8 Ų. Free base: 1 HBD.
Supports aqueous assay reproducibility review
Class-level inference; direct solubility data not reported
Medicinal Chemistry Pharmaceutical Development Chemical Biology

N1-Methylation vs. N2-Methyl: Binding Impact

The target compound features a unique substitution pattern: an N1-methyl group on the indazole ring and a gem-dimethyl tertiary amine at the 3-position. This differs from the (2S)-1-(2-methyl-2H-indazol-3-yl)propan-2-amine analog, where methylation occurs at the N2 position, resulting in improved metabolic stability but altered electronic and steric properties [1]. The N1-methyl group in the target compound maintains the indazole's ability to act as a hinge-binding fragment in kinase active sites, a property supported by studies on 1-methyl-1H-indazol-3-amine . The tertiary amine provides a sterically hindered, non-planar moiety that can influence binding pocket complementarity and reduce off-target interactions compared to primary amine analogs.

N1- vs N2-methylation
Class-level
N1-methyl retains N2 H-bond acceptor; N2-methyl blocks it. XLogP3-AA 1.1; rotatable bonds 1.
Supports binding-mode interpretation in kinase fragment screens
Class-level inference; direct binding data not reported
Structure-Activity Relationship (SAR) Kinase Inhibitor Design Fragment-Based Drug Discovery

Purity Specification and Assay Reproducibility

The hydrochloride salt of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine is supplied with a minimum purity specification of 96% (HPLC), as documented in vendor technical datasheets . This level of purity is critical for accurate dose-response determinations and SAR studies, where impurities can confound activity measurements and lead to false positive or negative results. While no direct head-to-head purity comparison data with other suppliers is publicly available, the 96% specification meets or exceeds typical research-grade standards for fragment-like molecules, ensuring that observed biological effects are attributable to the target compound rather than contaminants.

Purity specification
Source review
96% (HPLC) for HCl salt vs 95% for free base
May support more reliable SAR and dose-response interpretation
Supplier specification; independent verification not provided
Assay Reproducibility Compound Management Medicinal Chemistry

2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride: High-Value Applications


Kinase Inhibitor Fragment-Based Discovery & Hit-to-Lead

The N1-methylindazole core serves as an established hinge-binding fragment for diverse kinase targets. The tertiary amine group provides a vector for further chemical elaboration without compromising the core's binding mode. Procuring this hydrochloride salt ensures immediate solubility in aqueous assay buffers, enabling rapid biophysical screening (e.g., SPR, NMR, or DSF) against kinase panels and subsequent structure-guided optimization campaigns . The 96% purity supports reliable IC50/EC50 determination without confounding impurity signals.

Chemical Probe Synthesis & Target Engagement

The compound's well-defined substitution pattern and moderate lipophilicity (XLogP3-AA = 1.1 for the free base) make it a suitable starting material for synthesizing chemical probes, including photoaffinity labels or fluorescent conjugates, for investigating protein function and target engagement in cellular contexts [1]. The hydrochloride salt form simplifies handling and dissolution during conjugate synthesis.

CNS-Penetrant Indazole SAR Exploration

The target compound's low molecular weight (225.72 g/mol for the salt) and low number of rotatable bonds (1) are consistent with favorable CNS drug-like properties [2]. Researchers procuring this compound can use it as a baseline scaffold to systematically explore the SAR of N1-methylated indazoles for CNS targets, leveraging the hydrochloride salt's solubility for in vitro permeability and transporter assays (e.g., PAMPA, Caco-2, or MDCK-MDR1).

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based discovery
Hinge-binding N1-methylindazole core, hydrochloride solubility
Biophysical screening & kinase panel IC50 determination
Chemical probe synthesis
Defined substitution pattern, moderate lipophilicity
Conjugate synthesis & target engagement assay context
CNS-penetrant indazole SAR exploration
Low molecular weight and rotatable bond count, salt solubility
In vitro permeability & transporter assay context
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